![molecular formula C17H15N3O2S B2478877 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea CAS No. 1219844-27-5](/img/structure/B2478877.png)
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea, also known as ACTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Spectroscopic Characterization and Computational Study
A study focused on understanding the reactivity of newly synthesized imidazole derivatives, including discussions on spectroscopic characterization and computational analysis. These types of studies are crucial for exploring the potential applications of new compounds in various fields, such as materials science and drug discovery. Spectroscopic techniques and computational methods offer insights into the molecular structure, reactivity, and properties of compounds (Hossain et al., 2018).
Antioxidant and Enzyme Inhibition Activities
Research into novel coumarylthiazole derivatives containing aryl urea/thiourea groups evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. Such studies highlight the potential therapeutic applications of urea derivatives in treating neurodegenerative diseases and managing oxidative stress (Kurt et al., 2015).
Molecular Dynamics and Ligand Docking
Investigations into the interactions of synthetized compounds with proteins through molecular docking can reveal potential biological activities and therapeutic applications. For instance, studying the docking results of ligands with specific protein targets can suggest inhibitory activities against those proteins, indicating potential uses in drug development (Hossain et al., 2018).
Anticancer Investigations
Studies on the synthesis of urea derivatives and their anticancer activities are crucial for discovering new therapeutic agents. Exploring the effects of these compounds on cancer cell lines can lead to the identification of potent anticancer agents with specific mechanisms of action (Mustafa et al., 2014).
Anion Sensing and Photophysical Properties
Research into mononuclear gold(I) acetylide complexes with urea groups highlights the exploration of compounds for sensing applications and their photophysical properties. Such studies contribute to the development of new materials for sensing technologies and optical applications (Zhou et al., 2012).
properties
IUPAC Name |
1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-9-8-18-16(21)20-17-19-14-11-6-2-4-10-5-3-7-12(13(10)11)15(14)23-17/h2-7H,8-9H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZDJADERPHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=CC=CC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.